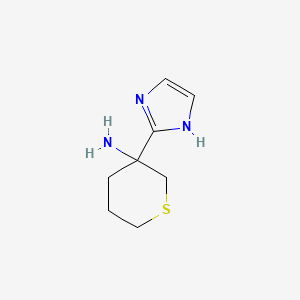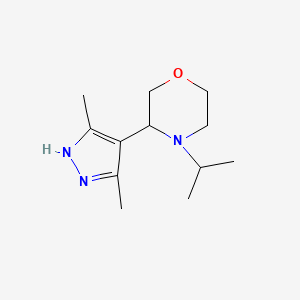![molecular formula C10H18O2 B13220900 {2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
{2-Oxaspiro[4.5]decan-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Oxaspiro[4.5]decan-3-yl}methanol is a chemical compound with the molecular formula C10H18O2. It is characterized by a spirocyclic structure, which includes an oxygen atom in the spiro ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxaspiro[4.5]decan-3-yl}methanol can be achieved through several methods. One common approach involves the Prins/pinacol reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by Lewis acids and proceeds through a cascade process to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{2-Oxaspiro[4.5]decan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming {2-Oxaspiro[4.5]decan-3-one}.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any carbonyl groups present.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.
Substitution: Reagents like SOCl2 (Thionyl chloride) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield {2-Oxaspiro[4.5]decan-3-one}, while reduction can lead to various reduced spirocyclic compounds.
Scientific Research Applications
{2-Oxaspiro[4.5]decan-3-yl}methanol has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactive properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of {2-Oxaspiro[4.5]decan-3-yl}methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
{1-Oxaspiro[4.5]decan-2-yl}methanol: This compound has a similar spirocyclic structure but differs in the position of the oxygen atom and the hydroxyl group.
{2-Oxaspiro[4.5]decan-3-yl}methanamine: This compound features an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
{2-Oxaspiro[4.5]decan-3-yl}methanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group at the 3-position. This combination of features provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-oxaspiro[4.5]decan-3-ylmethanol |
InChI |
InChI=1S/C10H18O2/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9,11H,1-8H2 |
InChI Key |
QZUMAYPDPJRKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(OC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


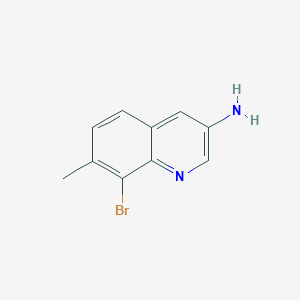
![Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220825.png)
![3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13220829.png)
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220834.png)
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13220840.png)
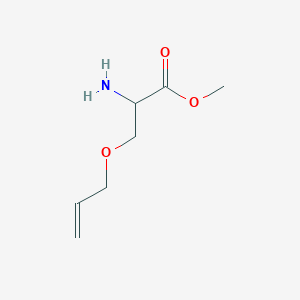
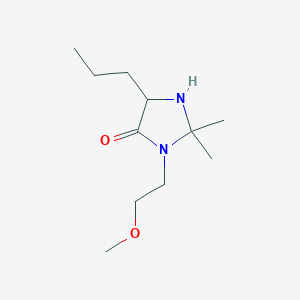
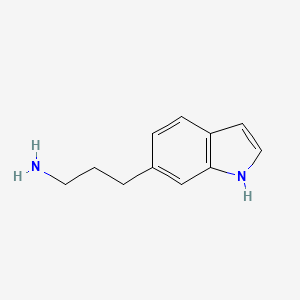
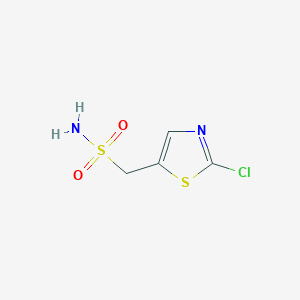
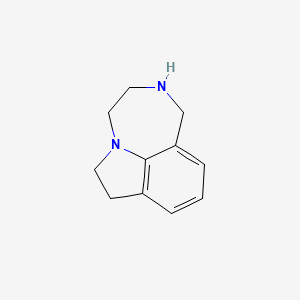
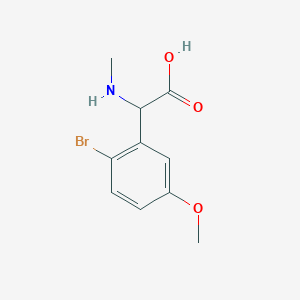
![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)
